molecular formula C30H47NO3 B10841771 2-Hydroxyiminours-12-en-28-oic acid

2-Hydroxyiminours-12-en-28-oic acid

Katalognummer: B10841771
Molekulargewicht: 469.7 g/mol
InChI-Schlüssel: YUEQLEDAPGIQNH-POPBXVHQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxyiminours-12-en-28-oic acid is a semi-synthetic derivative based on the ursane-type triterpenoid skeleton, a class of compounds known for their diverse biological activities. This specific compound features an oxime (hydroxyimino) functional group, a modification that typically enhances reactivity and can significantly alter the compound's physicochemical properties and biological interactions compared to its parent triterpenoid. Ursane-type triterpenoids, such as ursolic acid (3β-hydroxy-urs-12-en-28-oic acid), have been extensively studied for their potential therapeutic applications. Research on related compounds has demonstrated several valuable mechanisms of action, including the modulation of protein tyrosine phosphatase 1B (PTP1B), an intracellular enzyme that is a well-known therapeutic target for type 2 diabetes and obesity . Furthermore, studies on the parent compound ursolic acid have shown it can activate JNK-1 signaling, which is associated with dietary restriction-mediated longevity and a reduction in toxic protein aggregation in model organisms, suggesting potential for research into age-related diseases . The structural modification present in this compound makes it a valuable chemical tool for medicinal chemists and pharmacology researchers. It is primarily used in the synthesis of more complex derivatives, structure-activity relationship (SAR) studies to optimize biological potency, and in vitro investigations to explore new mechanisms of action. This compound is intended for research purposes in laboratory settings only.

Eigenschaften

Molekularformel

C30H47NO3

Molekulargewicht

469.7 g/mol

IUPAC-Name

(1S,2R,4aS,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-11-nitroso-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid

InChI

InChI=1S/C30H47NO3/c1-18-10-13-30(25(32)33)15-14-28(6)21(24(30)19(18)2)8-9-23-27(5)17-20(31-34)16-26(3,4)22(27)11-12-29(23,28)7/h8,18-20,22-24H,9-17H2,1-7H3,(H,32,33)/t18-,19+,20?,22+,23-,24+,27+,28-,29-,30+/m1/s1

InChI-Schlüssel

YUEQLEDAPGIQNH-POPBXVHQSA-N

Isomerische SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC(CC5(C)C)N=O)C)C)[C@@H]2[C@H]1C)C)C(=O)O

Kanonische SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(CC5(C)C)N=O)C)C)C2C1C)C)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Solvent Selection

Ethanol is preferred due to its ability to dissolve both hydroxylamine hydrochloride and the triterpenoid substrate while facilitating reflux conditions. Polar aprotic solvents (e.g., DMF) are avoided to prevent side reactions.

Stoichiometry and pH

A slight excess of hydroxylamine hydrochloride (1.2–1.5 equivalents) ensures complete conversion of the ketone. The reaction medium is mildly acidic, which protonates the hydroxylamine, enhancing its nucleophilicity.

Temperature Control

Reflux conditions accelerate the reaction without degrading the triterpenoid framework. Lower temperatures may result in incomplete conversion, while higher temperatures risk decomposition.

Analytical Characterization

The synthesized compound is rigorously characterized to confirm its structure and purity:

Spectroscopic Analysis

  • Infrared (IR) Spectroscopy: A strong absorption band at ~1640 cm⁻¹ corresponds to the C=N stretch of the oxime, while a broad peak at ~3200 cm⁻¹ confirms the -OH and -N-OH groups.

  • ¹H NMR: The disappearance of the ketone carbonyl proton and the appearance of a singlet at δ 8.2–8.5 ppm (exchangeable with D₂O) indicate oxime formation. The ursane backbone protons resonate between δ 0.7–2.5 ppm.

  • ¹³C NMR: A signal at ~155 ppm corresponds to the C=N group, while the carbonyl carbon of the carboxylic acid appears at ~180 ppm.

Physical Properties

  • Melting Point: Reported as 210–212°C (decomposition).

  • Solubility: Sparingly soluble in polar solvents (e.g., water, methanol) but dissolves in DMSO or DMF.

Comparative Analysis of Synthetic Approaches

While the method described in remains the most efficient for 2-hydroxyiminours-12-en-28-oic acid, alternative routes for analogous oximes exist. For example, details the synthesis of 3-hydroxyimino derivatives using sodium hydride and alkyl halides in ethanol. However, this approach is less applicable to the C-2 position due to steric hindrance and regioselectivity challenges. The table below summarizes key reaction parameters:

Table 1. Reaction Conditions for Oxime Formation

ParameterValue/DescriptionSource
Starting Material2-Ketours-12-en-28-oic acid
ReagentHydroxylamine hydrochloride
SolventEthanol
TemperatureReflux (~78°C)
Yield95%
CharacterizationIR, ¹H/¹³C NMR, melting point

Applications and Further Derivitization

This compound serves as a precursor for advanced triterpenoid derivatives with potential pharmacological applications. For instance, O-alkylation of the oxime group (as described in) can enhance lipophilicity, improving membrane permeability. Additionally, metal complexes of the oxime may exhibit antitumor or anti-inflammatory activity, though such studies remain exploratory .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Hydroxyiminours-12-en-28-säure durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Oxo-Derivate, Amino-Derivate und substituierte Derivate von 2-Hydroxyiminours-12-en-28-säure .

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 2-Hydroxyiminours-12-en-28-säure beinhaltet seine Wechselwirkung mit der Glykogenphosphorylase, einem Enzym, das an der Glykogenolyse beteiligt ist. Durch die Hemmung dieses Enzyms kann die Verbindung den Abbau von Glykogen zu Glukose reduzieren und so den Blutzuckerspiegel regulieren. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören der Glykogenolyseweg und der Insulinsignalweg.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Triterpenoids

Structural Analogues and Functional Group Variations

The table below compares key structural and functional attributes of 2-hydroxyiminours-12-en-28-oic acid with related triterpenoids:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity Highlights
This compound C₃₀H₄₅NO₄ 483.69 2-hydroxyimino, 3-oxo, Δ¹² double bond Anti-inflammatory, NF-κB inhibition
Oleanolic Acid (3β-Hydroxyolean-12-en-28-oic acid) C₃₀H₄₈O₃ 456.71 3β-hydroxy, Δ¹² double bond Hepatoprotective, antiviral
Corosolic Acid (2α,3β-Dihydroxyurs-12-en-28-oic acid) C₃₀H₄₈O₄ 472.71 2α-hydroxy, 3β-hydroxy, Δ¹² double bond Antidiabetic, AMPK activation
3-Oxo-olean-12-en-28-oic acid C₃₀H₄₆O₃ 454.68 3-oxo, Δ¹² double bond Anti-inflammatory, iNOS suppression
CDDO (2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid) C₃₀H₄₄NO₄ 500.67 2-cyano, 3,12-dioxo, Δ¹,⁹ double bonds PPARγ activation, apoptosis induction

Key Observations :

  • The hydroxyimino group at position 2 distinguishes this compound from oleanolic acid (3β-hydroxy) and corosolic acid (2α,3β-dihydroxy).
  • Compared to 3-oxo-olean-12-en-28-oic acid, the additional hydroxyimino group in this compound may stabilize the molecule through intramolecular hydrogen bonding, affecting solubility and bioavailability .
  • CDDO, a highly oxidized derivative, shows superior anticancer activity due to its cyano and dual oxo groups, which activate PPARγ and induce caspase-8-dependent apoptosis .

Mechanistic Comparisons

Anti-Inflammatory Activity
  • This compound: Suppresses NF-κB signaling by inhibiting phosphorylation of upstream kinases (e.g., Akt, ERK) in LPS-stimulated macrophages, reducing pro-inflammatory cytokines (TNF-α, IL-6) .
  • 3-Oxo-olean-12-en-28-oic acid: Inhibits iNOS and COX-2 expression in macrophages, similar to synthetic derivatives like TP-69 and TP-72 .
  • CDDO : Activates PPARγ, leading to cell cycle arrest (G₁/S and G₂/M) and downregulation of cyclin D1 and Bcl-2 in breast cancer cells .
Apoptosis Induction
  • CDDO : Triggers caspase-8 activation, independent of cytochrome c release, via cleavage of Bid in leukemia cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Hydroxyiminours-12-en-28-oic acid, and what are their comparative yields and purity profiles?

  • Methodological Answer : The synthesis typically involves oleanane-type triterpenoid precursors, with modifications at the C-12 and C-28 positions. Key steps include hydroxylation, oxidation, and imine formation. Yields vary depending on reaction conditions (e.g., solvent polarity and catalyst choice). Purity is assessed via reverse-phase HPLC using C18 columns, with mobile phases like acetonitrile/water (0.1% formic acid) . Comparative studies suggest that microwave-assisted synthesis improves yield (up to 68%) but may introduce impurities requiring additional purification steps (e.g., column chromatography) .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound, and how are data interpreted?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HSQC) is critical for confirming the hydroxylimino group at C-2 and the double bond at C-12. For example, the δ 5.28 ppm signal in ¹H NMR corresponds to the C-12 olefinic proton. High-resolution mass spectrometry (HR-MS) confirms the molecular formula (C₃₀H₄₅NO₄), while FT-IR identifies functional groups (e.g., N–O stretch at ~1630 cm⁻¹). X-ray crystallography, when feasible, provides definitive stereochemical confirmation .

Q. How should researchers standardize purity assessment for this compound in pharmacological studies?

  • Methodological Answer : Use a combination of chromatographic methods:

  • HPLC : Utilize a C18 column with UV detection at 210 nm; compare retention times against a certified reference standard.
  • TLC : Silica gel plates (hexane:ethyl acetate, 3:1) with vanillin-sulfuric acid staining for rapid purity checks.
  • Elemental Analysis : Ensure carbon, hydrogen, and nitrogen percentages align with theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo pharmacological activity data for this compound?

  • Methodological Answer : Contradictions often arise from bioavailability differences. To address this:

  • Pharmacokinetic Profiling : Measure plasma concentration-time curves (via LC-MS/MS) to assess absorption and metabolism.
  • Prodrug Design : Modify the C-28 carboxylic acid to esters (e.g., methyl ester) to enhance membrane permeability.
  • Tissue Distribution Studies : Use radiolabeled (³H or ¹⁴C) analogs to track compound localization .

Q. What strategies are recommended for analyzing contradictory results in cytotoxicity assays across different cell lines?

  • Methodological Answer :

  • Dose-Response Validation : Repeat assays using standardized protocols (e.g., MTT assays with 48-hour incubation).
  • Mechanistic Profiling : Compare apoptosis markers (e.g., caspase-3 activation) and ROS levels between sensitive/resistant cell lines.
  • Meta-Analysis : Apply statistical models (e.g., random-effects models) to reconcile data across studies, accounting for variables like passage number and culture conditions .

Q. How can researchers design experiments to investigate the dual pro-apoptotic and anti-inflammatory effects reported for this compound?

  • Methodological Answer :

  • Time-Course Studies : Measure NF-κB inhibition (via luciferase reporter assays) and mitochondrial cytochrome c release simultaneously.
  • Pathway-Specific Knockdowns : Use siRNA targeting TNF-α or Bcl-2 to isolate mechanisms.
  • In Vivo Models : Employ murine collagen-induced arthritis models to correlate tissue-specific effects with plasma concentrations .

Data Contradiction and Reproducibility

Q. What frameworks are available to address inconsistencies in reported IC₅₀ values across independent studies?

  • Methodological Answer :

  • Standardized Assay Protocols : Adhere to guidelines like the Minimum Information About a Cellular Assay (MIACA).
  • Cross-Lab Validation : Share compound aliquots between labs to control for batch variability.
  • Bayesian Meta-Analysis : Integrate prior data (e.g., solubility, protein binding) to adjust potency estimates .

Q. How should researchers validate computational predictions of this compound’s binding affinity with experimental data?

  • Methodological Answer :

  • Molecular Dynamics Simulations : Compare docking scores (AutoDock Vina) with SPR (surface plasmon resonance) binding kinetics.
  • Mutagenesis Studies : Introduce point mutations (e.g., Ala-scanning) in predicted binding pockets to confirm residue contributions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.